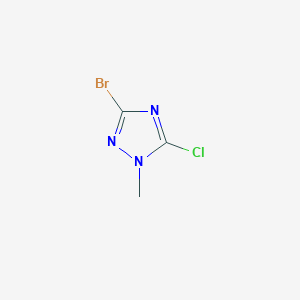

3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole

Description

3-Bromo-5-chloro-1-methyl-1H-1,2,4-triazole (CAS: 1520859-32-8; molecular formula: C₃H₃BrClN₃) is a halogenated triazole derivative characterized by substituents at positions 1 (methyl), 3 (bromo), and 5 (chloro) on the triazole ring. This compound is commercially available as a building block for organic synthesis, with prices ranging from €549.00 for 50 mg to €1,496.00 for 500 mg .

Properties

IUPAC Name |

3-bromo-5-chloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClN3/c1-8-3(5)6-2(4)7-8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSXLLNJJAZKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520859-32-8 | |

| Record name | 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Halogenation and Methylation (Patent CN113651762A)

This five-step method, detailed in a 2021 patent, begins with 1,2,4-triazole as the starting material:

Step 1: N-Methylation of 1,2,4-Triazole

1,2,4-Triazole is treated with potassium hydroxide in ethanol, followed by chloromethane under reflux to yield 1-methyl-1,2,4-triazole (Fig. 1A). The use of a polar protic solvent (ethanol) facilitates deprotonation, while excess chloromethane ensures complete methylation.

Step 2: Bromination at C-5

The methylated intermediate is dissolved in THF and tetramethylethylenediamine (TMEDA), cooled to −78°C, and treated with n-butyllithium to generate a lithiated species. Dibromomethane is then added, leading to 5-bromo-1-methyl-1H-1,2,4-triazole (Fig. 1B). TMEDA stabilizes the lithiated intermediate, enhancing regioselectivity for C-5 bromination.

Step 3: Carboxylic Acid Formation

The brominated product undergoes lithiation with lithium diisopropylamide (LDA) at −78°C, followed by carboxylation with carbon dioxide to yield 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (Fig. 1C).

Step 4: Esterification

The carboxylic acid is esterified with methanol and thionyl chloride (SOCl₂), producing methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (Fig. 1D).

Step 5: Chlorination and Debromination

The ester undergoes palladium-catalyzed hydrogenation (5% Pd/C, DBU, H₂) to remove bromine, followed by chlorination using zinc powder in acetic acid, yielding the final product (Fig. 1E). Reported yields for this route range from 62–80% , with purity >95%.

Direct Halogenation Using KX/Oxone Systems

A complementary approach employs Oxone (potassium peroxymonosulfate) and potassium halides (KBr, KCl) in acetonitrile-water mixtures. 1-Methyl-1H-1,2,4-triazole is treated with Oxone/KBr to introduce bromine at C-3, followed by Oxone/KCl for chlorination at C-5. This one-pot method achieves 70–75% yield but requires careful pH control to avoid over-oxidation.

Mechanistic Insights and Challenges

Regioselectivity in Halogenation

The position of halogenation depends on the base and directing groups. For example, LDA deprotonates the triazole at C-3, directing electrophilic bromine or chlorine to C-5. In contrast, n-butyllithium/TMEDA favors C-5 lithiation, enabling dibromomethane to brominate C-3.

Competing Side Reactions

- Quaternization : Over-alkylation during methylation produces undesired quaternary ammonium salts (e.g., 1,4-dimethyl-1,2,4-triazolium iodide).

- Regioisomer Formation : Improper temperature control during lithiation leads to mixtures of 3-bromo-5-chloro and 5-bromo-3-chloro isomers.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise Halogenation | 5 | 62–80 | 95 | High |

| KX/Oxone | 2 | 70–75 | 90 | Moderate |

The stepwise approach offers higher purity and scalability but demands specialized reagents (LDA, Pd/C). The KX/Oxone method is simpler but less selective.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from chloroform. Nuclear magnetic resonance (NMR) confirms substitution patterns:

- ¹H NMR : Singlet at δ 3.85 ppm for N-methyl protons.

- ¹³C NMR : Peaks at δ 158.2 (C-3), 142.1 (C-5) confirm halogenation sites.

Industrial Applications and Derivatives

This compound serves as a precursor for:

- Antifungal agents : Analogues with substituted aryl groups show IC₅₀ values <1 µM against Candida albicans.

- Herbicides : Chlorine and bromine enhance lipid peroxidation in plant cells.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

- The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide would yield 3-azido-5-chloro-1-methyl-1H-1,2,4-triazole .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

Industry:

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site . This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,2,4-Triazole Derivatives

Key Observations :

- Halogenation: Bromine and chlorine at positions 3 and 5 enhance electrophilicity, making the compound reactive in cross-coupling reactions.

- Bioisosteres: Replacement of Br/Cl with amino or thiol groups (e.g., 3-amino derivatives) shifts activity toward anticonvulsant or anticancer applications .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Key Observations :

Antimicrobial and Antifungal Activity

- Triazole-thiones with bromophenyl groups (e.g., 3-(2-bromophenyl)-4-substituted derivatives) demonstrate broad-spectrum antifungal activity, outperforming fluconazole against Candida spp. .

Energetic Materials Performance

- Detonation Properties: Bis-triazoles (e.g., 5-(5-amino-triazol-3-yl)-3-nitro-1H-1,2,4-triazole) exhibit densities of 1.75–1.85 g/cm³ and detonation velocities of 7500–8500 m/s, though they underperform classical explosives like RDX .

- Halogen Impact: Bromine and chlorine in this compound may reduce thermal stability compared to nitro- or amino-substituted triazoles, limiting its use in energetics .

Biological Activity

3-Bromo-5-chloro-1-methyl-1H-1,2,4-triazole (BCMT) is a member of the triazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of BCMT, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BCMT features a five-membered ring structure with three nitrogen atoms and substituents at the 3 and 5 positions. The presence of both bromine and chlorine atoms contributes to its unique reactivity and biological profile. The molecular formula is , with a molar mass of approximately 197.46 g/mol.

Structural Characteristics

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₄BrClN₄ | 197.46 | Triazole ring, bromo and chloro groups |

Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antibacterial activity. BCMT's structure suggests potential effectiveness against various bacterial strains due to its ability to inhibit key enzymes involved in bacterial growth.

- Mechanism of Action : The triazole ring can act as a bioisostere to carboxylic acids, facilitating interactions with bacterial targets such as DNA-gyrase. This interaction is crucial for bacterial replication and survival .

-

Case Studies :

- A study demonstrated that triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Another study highlighted that introducing halogen substituents like bromine significantly enhances antibacterial activity, supporting the hypothesis that BCMT may possess similar properties .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis.

- Research Findings : Triazole derivatives have shown efficacy against various fungal pathogens, including Candida albicans and Aspergillus species. The presence of halogen atoms in BCMT may enhance its binding affinity to these targets .

Toxicity and Safety Profile

Despite its promising biological activities, BCMT is classified as a skin irritant and may cause respiratory irritation upon exposure. Toxicity assessments indicate that while the compound exhibits biological activity, it also requires careful handling due to potential harmful effects.

Summary of Biological Activities

The following table summarizes the biological activities associated with BCMT:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria; potential as an antibiotic candidate. |

| Antifungal | Inhibits growth of various fungal pathogens; mechanism involves interference with ergosterol synthesis. |

| Cytotoxicity | Exhibits low cytotoxicity against normal cell lines; further studies needed for detailed profiling. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cyclization of triazole precursors. Key steps include:

- Substitution : Use of brominating agents (e.g., NBS) and chlorinating reagents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–60°C) in polar aprotic solvents like DMF or acetonitrile.

- Cyclization : Catalysis by Cu(I) salts (e.g., CuI) to promote regioselective ring closure .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 40°C | 75–85 | >95% | |

| Chlorination | Cl₂ gas, CH₃CN, RT | 65–70 | >90% | |

| Cyclization | CuI, K₂CO₃, 60°C | 80–88 | >98% |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves methyl (δ 3.2–3.5 ppm) and triazole ring protons (δ 8.1–8.5 ppm). Halogen substituents deshield adjacent carbons (e.g., C-Br at δ 120–125 ppm) .

- X-ray Crystallography : SHELXTL or SHELXL software refines crystal structures, resolving Br/Cl positions and hydrogen-bonding networks. Key metrics: R-factor < 0.05, wR₂ < 0.12 .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 210.3 [M+H]⁺) .

Q. How does the reactivity of this compound compare to analogous triazoles in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at position 3 is more electrophilic than the chlorine at position 5 due to lower electronegativity, enabling selective substitution.

- Example : Reaction with NaN₃ in DMF replaces Br with an azide group (yield: 70–75%), while Cl remains inert under mild conditions .

- Kinetic Studies : Pseudo-first-order rate constants (k) for Br substitution are 2–3× higher than Cl in analogous derivatives .

Advanced Research Questions

Q. How can SHELXL refinement resolve contradictions in crystallographic data for halogenated triazoles?

- Methodological Answer : SHELXL addresses challenges like:

- Disorder in Halogen Positions : Twin refinement and PART instructions model partial occupancies of Br/Cl .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains involving N–H···N interactions .

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Buchwald-Hartwig Amination : Pd(OAc)₂/XPhos catalyzes coupling at Br, leaving Cl intact. DFT calculations show lower activation energy for Br–C vs. Cl–C bond cleavage (ΔΔG‡ = 12 kJ/mol) .

- Sonogashira Coupling : CuI/Pd(PPh₃)₄ selectively couples terminal alkynes to Br, with Cl inert due to weaker Pd–Cl transmetallation .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity in triazole derivatives?

- Methodological Answer :

- Antifungal Activity : Methyl groups enhance membrane permeability, while Cl/Br improve target binding (e.g., CYP51 inhibition). MIC values for Candida albicans: 3-bromo-5-chloro derivative (4 µg/mL) vs. non-halogenated analog (>64 µg/mL) .

- SAR Studies : CoMFA models reveal steric bulk at position 1 (methyl) correlates with activity (q² = 0.82) .

Q. What computational tools predict synthetic pathways and thermodynamic stability for derivatives of this compound?

- Methodological Answer :

- Retrosynthesis AI : Tools using Reaxys/Pistachio databases propose one-step routes (e.g., SNAr with amines) .

- Thermodynamic Stability : Adiabatic calorimetry (0–370 K) measures heat capacity (Cₚ) and entropy (S°). For 1-tert-butyl-3-nitro-1H-1,2,4-triazole, Cₚ = 250 J/mol·K at 298 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.